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Abstract
Metildigoxin, a cardiac glycoside derived from digoxin, is a potent inhibitor of the sodium-

potassium ATPase pump, a critical enzyme in cardiac muscle function. This technical guide

provides an in-depth exploration of the chemical structure and stereochemistry of

metildigoxin. It includes a detailed summary of its physicochemical and pharmacokinetic

properties, comprehensive experimental protocols for its synthesis and analysis, and a visual

representation of its mechanism of action and analytical workflow. This document is intended to

serve as a valuable resource for researchers and professionals involved in cardiovascular drug

discovery and development.

Chemical Structure and Stereochemistry
Metildigoxin is a cardenolide glycoside with the chemical formula C42H66O14.[1] It is

structurally similar to its parent compound, digoxin, differing only by the presence of an O-

methyl group on the terminal digitoxose sugar moiety.[1] This seemingly minor modification has

a significant impact on its pharmacokinetic profile.

The core structure of metildigoxin consists of a steroid nucleus (aglycone) linked to a

trisaccharide chain. The aglycone, known as digoxigenin, is characterized by a five-membered

lactone ring at the C17 position and hydroxyl groups at the C3, C12, and C14 positions. The

trisaccharide chain is composed of three digitoxose sugar units.
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The stereochemistry of metildigoxin is complex and crucial for its biological activity. It

possesses 21 defined stereocenters, and its absolute stereochemistry has been established.[2]

The intricate arrangement of these chiral centers dictates the specific three-dimensional

conformation that allows for high-affinity binding to its molecular target.

Table 1: Physicochemical Properties of Metildigoxin
Property Value Source

Molecular Formula C42H66O14 [1]

Molar Mass 794.976 g·mol−1 [1]

Melting Point 200-202°C (decomposes) ChemicalBook

Solubility
Sparingly soluble in DMSO,

slightly soluble in Methanol
ChemicalBook

pKa 13.50 ± 0.70 (Predicted) ChemicalBook

Appearance White to Off-White Solid ChemicalBook

Mechanism of Action: Inhibition of Na+/K+ ATPase
The primary pharmacological effect of metildigoxin is the inhibition of the Na+/K+ ATPase

pump in myocardial cells.[3] This enzyme is responsible for maintaining the electrochemical

gradient across the cell membrane by actively transporting sodium ions out of the cell and

potassium ions into the cell.

Metildigoxin Na+/K+ ATPase
(in Myocardial Cell Membrane)

Inhibits Increased
Intracellular Na+

Leads to Na+/Ca2+ ExchangerReduces Ca2+ efflux via Increased
Intracellular Ca2+

Resulting in
Increased Myocardial

Contractility
(Positive Inotropic Effect)

Click to download full resolution via product page

Caption: Signaling pathway of Metildigoxin's inotropic effect.
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Synthesis of β-Metildigoxin
A common method for the synthesis of β-methyldigoxin involves the selective methylation of

digoxin. The following protocol is adapted from a patented synthesis process.

Materials:

Digoxin

Dimethylformamide (DMF)

Toluene

Strontium hydroxide octahydrate

Aluminum oxide (or silica gel/titanium dioxide)

Dimethyl sulfate

Procedure:

Dissolve digoxin in warm dimethylformamide.

Add toluene to the solution.

Add strontium hydroxide octahydrate and aluminum oxide to the mixture and stir at 0°C.

Slowly add a solution of dimethyl sulfate in toluene dropwise over one hour.

Continue stirring the reaction mixture for 20 hours at 0°C.

Work up the reaction mixture to isolate the crude product.

Purify the crude product by chromatography to obtain pure β-methyldigoxin.

Quantification of Metildigoxin in Whole Blood by UPLC-
MS/MS
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This protocol details a validated method for the analysis of metildigoxin in whole blood

samples.

Sample Preparation:

Spike 1 mL of drug-free whole blood with metildigoxin standard solutions.

Add an internal standard (e.g., d3-Digoxin).

Add 500 µL of 2 M ammonium acetate solution (pH 9.5) and 3.5 mL of water, then vortex.

Centrifuge the samples for 15 minutes at 3200 rpm.

Perform solid-phase extraction (SPE) on the supernatant using Oasis HLB columns.

Condition SPE columns with methanol, water, and 0.1 M ammonium acetate solution (pH

9.5).

Load the sample onto the conditioned column.

Wash the column with 0.1 M ammonium acetate solution (pH 9.5).

Elute metildigoxin with chloroform:2-propanol (95:5).

Evaporate the eluent to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 100 µL of acetonitrile/water (60:40).

UPLC-MS/MS Conditions:

Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm)

Mobile Phase: Acetonitrile (70%) and 5 mM ammonium formate (30%)

Flow Rate: 0.3 mL/min

Injection Volume: 10 µL

Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions: Monitor the precursor to product ion transitions for metildigoxin and the

internal standard. For metildigoxin, a common transition is 812.6 > 651.5.[3]

Sample Preparation
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Caption: Experimental workflow for UPLC-MS/MS analysis.

Pharmacokinetics
Metildigoxin is readily absorbed after oral administration. Its metabolism primarily involves

demethylation to digoxin and hydrolysis to bis- and monoglycosides.[3] Approximately 75% of a

dose is excreted in the urine over several days, with about 30-50% of the excreted substance

being the unchanged drug.[3]

Table 2: Pharmacokinetic Parameters of Metildigoxin
Parameter Value/Description Source

Metabolism

Demethylation to digoxin;

hydrolysis to bis- and

monoglycosides.

[3]

Excretion
Primarily renal; ~75% of a

dose excreted in urine.
[3]

Unchanged Drug in Urine
30-50% of the excreted

amount.
[3]

Conclusion
Metildigoxin's unique chemical structure and stereochemistry are fundamental to its potent

pharmacological activity as a cardiac glycoside. The addition of a single methyl group to the

digoxin backbone alters its pharmacokinetic properties, making it a distinct therapeutic agent.

The detailed protocols and data presented in this guide offer a valuable resource for

researchers in the field of cardiovascular pharmacology, aiding in the design of future studies

and the development of novel cardiac therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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